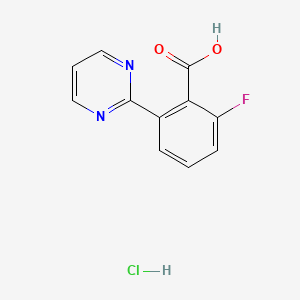
2-Fluoro-6-(pyrimidin-2-yl)benzoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H7FN2O2·HCl It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluorine atom at the 2-position and a pyrimidin-2-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 2-fluorobenzoic acid, is halogenated to introduce a halide group (e.g., bromine or iodine) at the 6-position.
Suzuki-Miyaura Coupling: The halogenated 2-fluorobenzoic acid is then coupled with a pyrimidin-2-yl boronic acid or boronate ester in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., toluene or ethanol).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrimidin-2-yl group can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom and pyrimidin-2-yl group can enhance binding affinity and selectivity through various interactions, including hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a pyrimidin-2-yl group.
2-Fluoro-6-(pyridin-2-yl)benzoic acid: Similar structure but with a pyridin-2-yl group instead of a pyrimidin-2-yl group.
2-Fluoro-6-(pyrimidin-4-yl)benzoic acid: Similar structure but with a pyrimidin-4-yl group instead of a pyrimidin-2-yl group.
Uniqueness
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride is unique due to the specific positioning of the fluorine atom and the pyrimidin-2-yl group, which can influence its reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C11H8ClFN2O2 |
|---|---|
Molecular Weight |
254.64 g/mol |
IUPAC Name |
2-fluoro-6-pyrimidin-2-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H7FN2O2.ClH/c12-8-4-1-3-7(9(8)11(15)16)10-13-5-2-6-14-10;/h1-6H,(H,15,16);1H |
InChI Key |
CWCLCHZCCIMZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




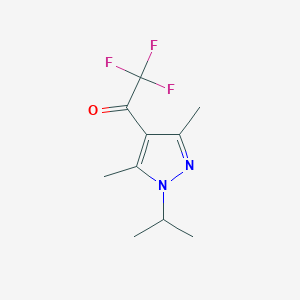

![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)
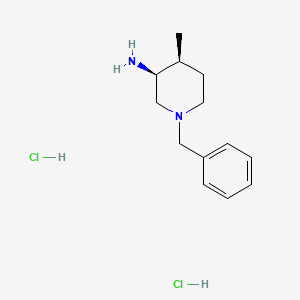
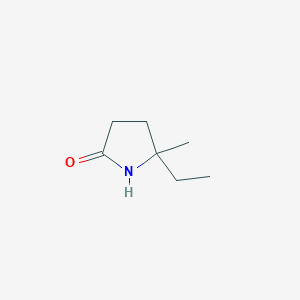

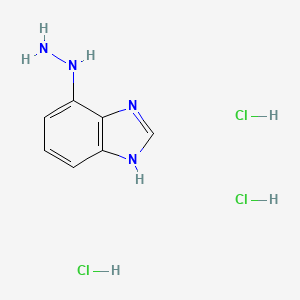
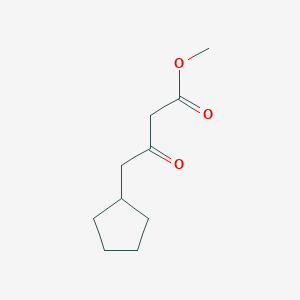
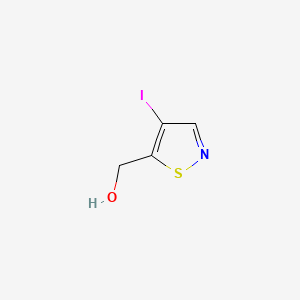

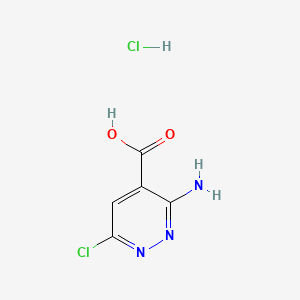
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
